Cas no 41465-26-3 (1-(4-Benzylpiperazin-1-yl)-2-phenylethanone)
41465-26-3 structure
Product Name:1-(4-Benzylpiperazin-1-yl)-2-phenylethanone
CAS No:41465-26-3
MF:C19H22N2O
MW:294.390784740448
CID:1095352
PubChem ID:756065
Update Time:2025-04-20
1-(4-Benzylpiperazin-1-yl)-2-phenylethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Benzylpiperazin-1-yl)-2-phenylethanone
- SCHEMBL6681439
- Oprea1_115298
- Cambridge id 5353656
- 1-(4-BENZYLPIPERAZINO)-2-PHENYL-1-ETHANONE
- Maybridge1_006921
- CBMicro_019283
- STK130465
- CCG-7127
- BIM-0019201.P001
- WAY-250329-B
- 41465-26-3
- AKOS003273292
- Oprea1_220876
-
- Inchi: 1S/C19H22N2O/c22-19(15-17-7-3-1-4-8-17)21-13-11-20(12-14-21)16-18-9-5-2-6-10-18/h1-10H,11-16H2
- InChI Key: RFJPGRQJVLXFBM-UHFFFAOYSA-N
- SMILES: O=C(CC1C=CC=CC=1)N1CCN(CC2C=CC=CC=2)CC1
Computed Properties
- Exact Mass: 294.173213330g/mol
- Monoisotopic Mass: 294.173213330g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 337
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 23.6Ų
1-(4-Benzylpiperazin-1-yl)-2-phenylethanone Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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